molecular formula C10H12O3 B1353890 Methyl 4-methoxy-3-methylbenzoate CAS No. 70347-04-5

Methyl 4-methoxy-3-methylbenzoate

Cat. No. B1353890
CAS RN: 70347-04-5
M. Wt: 180.2 g/mol
InChI Key: NRJGLTXKVDHVPG-UHFFFAOYSA-N
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Patent
US07482345B2

Procedure details

To a solution of methyl 4-methoxy-3-methylbenzoate (10.0 g, 55.6 mmol) dissolved in CCl4 (500 mL) was added N-bromosuccinimide (10.8 g, 61.1 mmol) and benzoyl perioxide (1.30 g, 5.56 mol). The mixture was irradiated with a sunlamp (250 W) to create a gentle reflux. After 2 hours of exposure the reaction was complete by TLC. The reaction mixture was cooled, filtered through celite, and concentrated to yield a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[CH3:13].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:3]=1[O:2][CH3:1])[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated with a sunlamp (250 W)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC=1C=C(C(=O)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.